N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate
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Description
N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C24H25F3N4O5 and its molecular weight is 506.482. The purity is usually 95%.
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Mechanism of Action
Target of action
The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially affecting its interaction with targets .
Mode of action
The mode of action would depend on the specific biological target. Benzimidazoles can act as inhibitors for certain enzymes, while the trifluoromethyl group can enhance binding affinity .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Benzimidazoles are involved in a wide range of biological processes .
Pharmacokinetics
The ADME properties would depend on various factors including the compound’s chemical structure and the biological system in which it’s used. The trifluoromethyl group can enhance metabolic stability, potentially affecting the compound’s pharmacokinetic profile .
Properties
IUPAC Name |
N-(2-methylphenyl)-4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O.C2H2O4/c1-15-6-2-3-7-17(15)27-21(30)28-12-10-16(11-13-28)14-29-19-9-5-4-8-18(19)26-20(29)22(23,24)25;3-1(4)2(5)6/h2-9,16H,10-14H2,1H3,(H,27,30);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQMPSVHFFOUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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